molecular formula C14H14N2O3S2 B2682397 N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 898638-40-9

N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2682397
CAS No.: 898638-40-9
M. Wt: 322.4
InChI Key: RYRJPDGLYMWCSF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative characterized by a propan-2-ylidene substituent at position 5 of the thioxothiazolidin-4-one ring and a 4-hydroxyphenyl acetamide moiety. Its structure combines a rhodanine core with an active methylene group, enabling participation in condensation reactions (e.g., Knoevenagel) to generate derivatives with varied biological activities .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-oxo-5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8(2)12-13(19)16(14(20)21-12)7-11(18)15-9-3-5-10(17)6-4-9/h3-6,17H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRJPDGLYMWCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CC(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazolidinone intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide exhibit significant antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that thiazolidinone derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in preventing oxidative damage .

Anti-inflammatory Effects

In vitro studies have demonstrated that thiazolidinone derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for developing new anti-inflammatory drugs. The structural features of this compound contribute to its biological activity, particularly through interactions with cellular signaling pathways involved in inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The compound's thiazolidinone core is known for its ability to disrupt microbial cell wall synthesis, thereby enhancing its antimicrobial effectiveness .

Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly as a potential herbicide or fungicide. Its ability to inhibit specific enzymes involved in plant growth and pathogen development makes it a candidate for agricultural applications. Field studies are necessary to evaluate its effectiveness and safety in agricultural settings .

Plant Growth Regulators

Research suggests that derivatives of thiazolidinones can act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to enhanced crop yields. The application of this compound could provide a novel approach to improving agricultural productivity through bioregulation .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for the synthesis of novel materials with specific properties. For instance, its incorporation into polymer matrices could lead to materials with enhanced thermal stability or mechanical strength. Research is ongoing to explore these applications in creating advanced materials for various industrial uses .

Nonlinear Optical Properties

Recent studies have highlighted the nonlinear optical (NLO) properties of thiazolidinone derivatives. This compound has shown potential as an NLO material, which could be beneficial in photonic applications such as optical switches and data processing devices .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and various kinases.

    Pathways Involved: Inhibition of inflammatory pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Position 5 Modifications : Propan-2-ylidene in the target compound introduces a branched alkylidene group, contrasting with arylidene (e.g., benzylidene in I30) or heterocyclic substituents (e.g., thiophene in ). These variations influence steric and electronic properties, affecting binding to biological targets.
  • Acetamide Substituents : The 4-hydroxyphenyl group in the target compound and SCP-1 may enhance solubility via hydrogen bonding, whereas methoxy or sulfonamide groups (e.g., I30, ) modulate lipophilicity and target selectivity.
Anticancer Activity
  • Target Compound Derivatives : Analogs like 6a–o () exhibited mild antiproliferative effects against tumor cell lines (IC₅₀: 10–50 µM), with potency influenced by the arylidene group’s electron-withdrawing/donating nature. For example, 4-fluorophenyl derivatives showed enhanced activity compared to unsubstituted analogs .
  • Thiophene-Containing Analogs: Compounds such as N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]-pyrimidin-3(4H)-yl)acetamide () demonstrated moderate cytotoxicity (IC₅₀: 15–30 µM), attributed to thiophene’s π-π stacking interactions with cellular targets .
  • Rhodanine-Benzenesulfonamides (9a–d) : These derivatives inhibited human carbonic anhydrase isoforms (KI: 4–80 nM), with indole-based substituents (e.g., 9a) showing selectivity for tumor-associated CA IX/XII .
Pharmacokinetic Properties
  • SCP-1 (): Despite structural similarities to the target compound, SCP-1 exhibited a shorter elimination half-life (t₁/₂: 2.1 h) and higher clearance than acetaminophen, suggesting rapid metabolism of the benzothiazolyl-trioxo moiety .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported ~365.4 Expected IR: ν(C=O) ~1700 cm⁻¹, ν(N–H) ~3300 cm⁻¹
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9) 175–177 503.0 ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiophene)
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) 251–252 412.5 ¹³C NMR (CDCl₃): δ 167.2 (C=O), 140.1 (C=S)
SCP-1 () Not reported 356.4 C–H bond lengths: 0.91–0.97 Å (X-ray)

Key Trends :

  • Higher molecular weights (e.g., 528 g/mol for compounds) correlate with reduced solubility but increased target affinity.
  • Electron-withdrawing groups (e.g., Cl, F) lower melting points and enhance bioavailability.

Biological Activity

N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S with a molecular weight of 322.4 g/mol. Its structure features a thioxothiazolidin moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₃S
Molecular Weight322.4 g/mol
CAS Number898638-40-9

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects.
  • Enzyme Inhibition : It has been noted that derivatives of N-(4-hydroxyphenyl)acetamide inhibit enzymes like horse radish peroxidase (HRP), indicating a possible mechanism for reducing oxidative damage in thyroid tissues .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related derivatives:

  • In Vitro Studies :
    • Inhibitory effects on the catalytic activity of HRP were observed, where the compound effectively reduced the oxidation of iodides by hydrogen peroxide, highlighting its potential role in thyroid function regulation .
    • Anti-inflammatory assays demonstrated that related compounds could inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting a pathway through which this compound may exert anti-inflammatory effects .
  • Antimicrobial Activity :
    • Related thiazolidinone derivatives have shown moderate to good antimicrobial activity against various bacterial strains, indicating that similar structural features may confer antimicrobial properties to this compound .

Case Studies and Research Findings

A detailed examination of case studies highlights the compound's therapeutic potential:

  • Case Study 1 : A study focusing on thiazolidinone derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer activity.
  • Case Study 2 : Research involving N-(4-hydroxyphenyl)acetamide derivatives indicated their ability to inhibit key enzymes involved in inflammatory pathways, leading to a reduction in inflammation markers in animal models.

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